

Technical Guide: Methyl 4-amino-1H-pyrazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B1300222

[Get Quote](#)

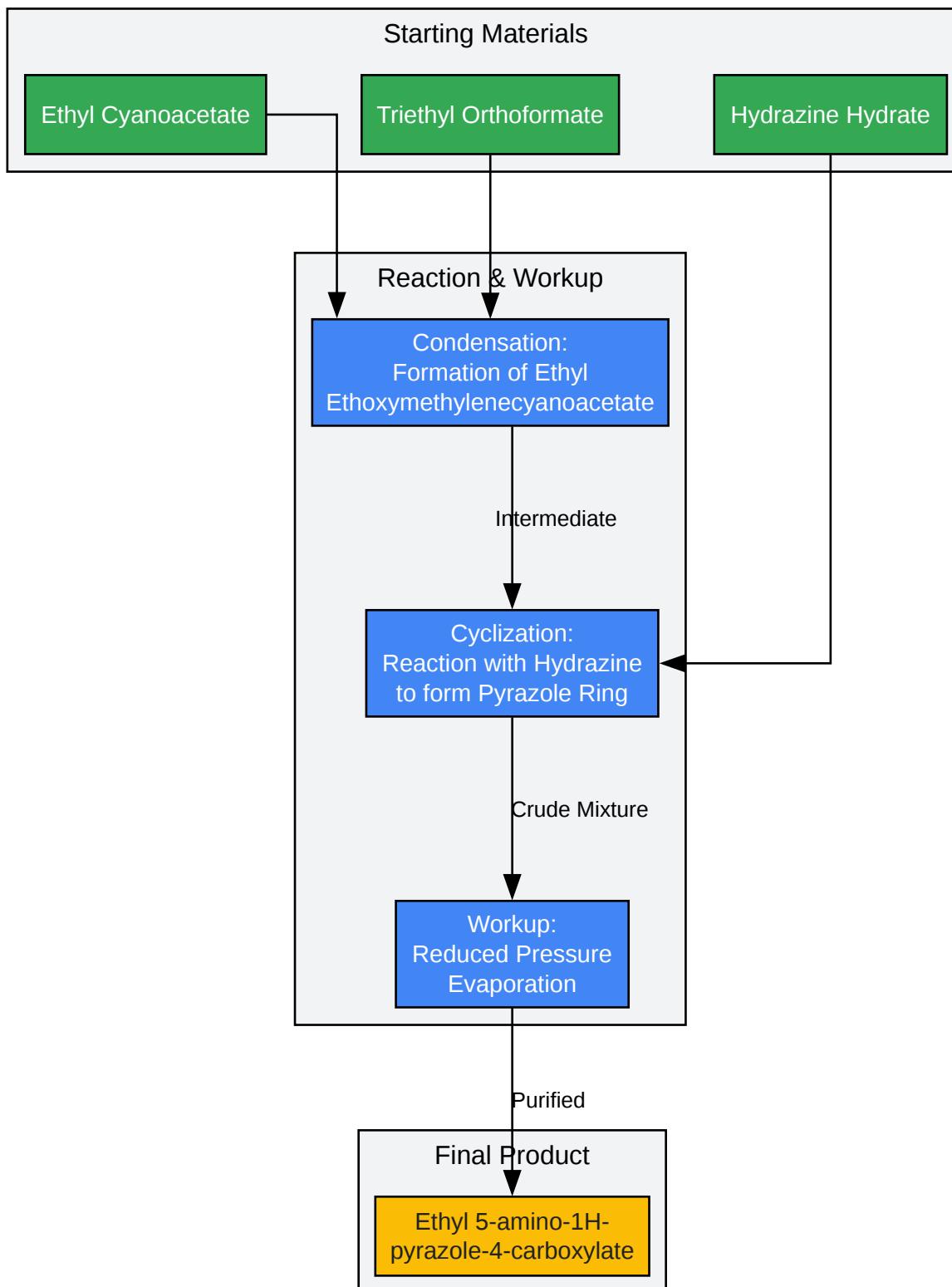
Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-amino-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyrazole core with amino and carboxylate functional groups, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant applications, particularly as an intermediate in the creation of targeted therapeutics.

Physicochemical Properties

The fundamental properties of **Methyl 4-amino-1H-pyrazole-3-carboxylate** are crucial for its application in chemical synthesis. These properties are summarized below.


Property	Data	Source(s)
Molecular Formula	C ₅ H ₇ N ₃ O ₂	[1]
Molecular Weight	141.13 g/mol	[1] [2]
CAS Number	360056-45-7	[2]
Appearance	Off-White Powder	[3]
Canonical SMILES	COC(=O)C1=C(N)C=NN1	[1]
InChI Key	KGQFAPZUQKYADG-UHFFFAOYSA-N	[1]
Storage Conditions	2-8°C, Inert atmosphere, Keep in dark place	[2]

Synthesis and Workflow

The synthesis of pyrazole derivatives is a well-established field, with the most common method involving the condensation of a hydrazine derivative with a three-carbon unit, such as a 1,3-dicarbonyl compound.[\[4\]](#) The synthesis of the title compound and its ethyl ester analogue often involves the reaction of an ethoxymethylenemalononitrile derivative with hydrazine hydrate.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of aminopyrazole carboxylates, starting from precursor materials and proceeding through reaction, workup, and purification to yield the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for aminopyrazole carboxylate synthesis.

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from a general procedure for a closely related analogue, Ethyl 5-amino-1H-pyrazole-4-carboxylate, which provides a representative synthesis.

Materials:

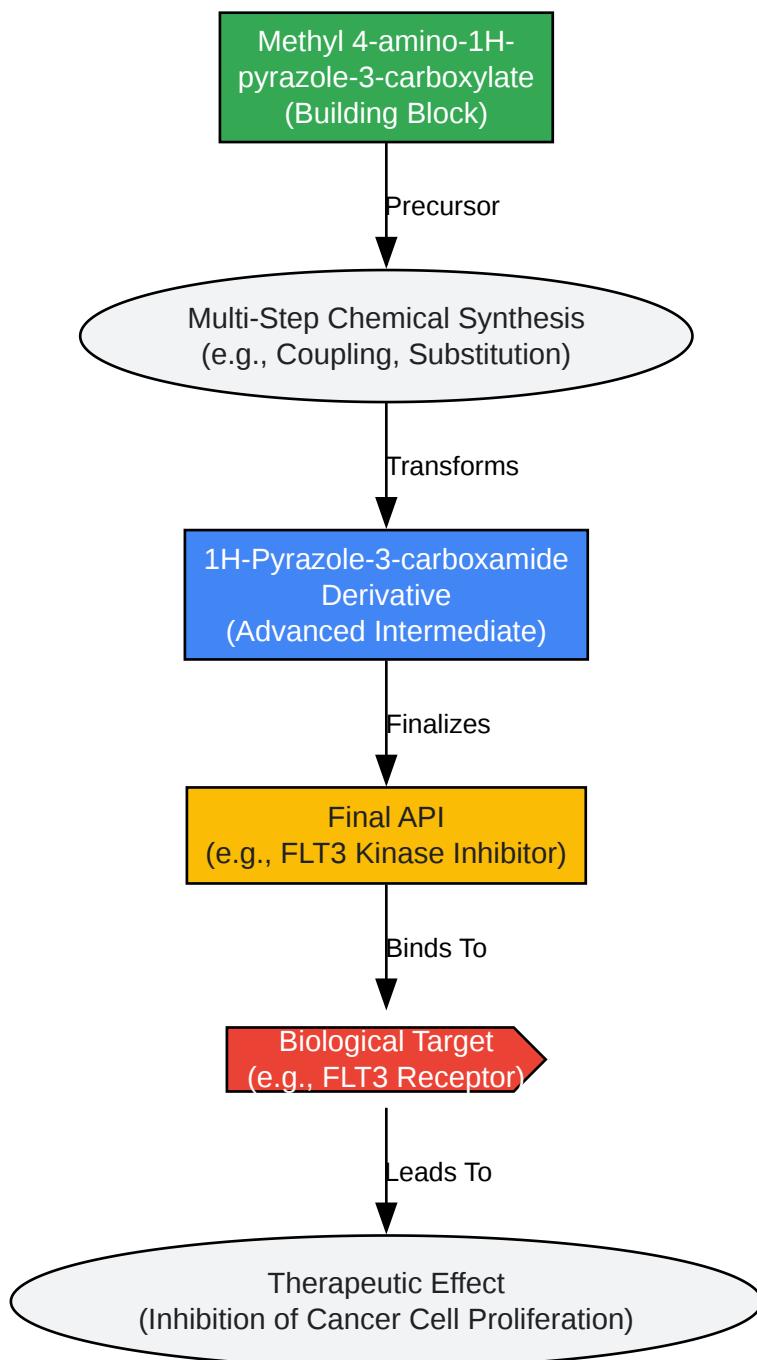
- Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)
- Hydrazine hydrate (100 mL)
- Anhydrous ethanol (200 mL)
- Reaction vessel with heating mantle and reflux condenser

Procedure:

- Charge a suitable reaction vessel with 200 mL of anhydrous ethanol and add ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol).
- Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.
- Place the vessel in an electric heating mantle and gradually heat the reaction mixture to 80°C over a period of 30 minutes.
- Increase the temperature to bring the mixture to reflux and maintain the reflux for a duration of 4 hours.
- After the reflux period, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent and excess reagents, yielding the crude product.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and enzyme inhibition properties.^[5] **Methyl 4-amino-1H-pyrazole-3-carboxylate** serves as a critical intermediate for synthesizing more complex molecules with therapeutic potential.


Role as a Pharmaceutical Intermediate

This compound is a key building block for the synthesis of various active pharmaceutical ingredients (APIs). Its functional groups allow for diverse chemical modifications, enabling the construction of libraries of compounds for screening. For instance, the amino group can be acylated or used in substitution reactions, while the ester can be hydrolyzed to the carboxylic acid and coupled with amines.

A prominent example is its use in the synthesis of kinase inhibitors. Many small molecule kinase inhibitors feature a heterocyclic core, and pyrazole-based structures are frequently employed. Derivatives of aminopyrazole carboxylates have been used to synthesize potent inhibitors of targets like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).^{[6][7]}

Logical Relationship to Targeted Therapy

The diagram below illustrates the logical progression from a simple building block like **Methyl 4-amino-1H-pyrazole-3-carboxylate** to a complex, biologically active pharmaceutical agent that acts on a specific molecular target.

[Click to download full resolution via product page](#)

Caption: From chemical precursor to targeted therapeutic action.

This pathway highlights the value of **Methyl 4-amino-1H-pyrazole-3-carboxylate** in the drug discovery pipeline. Its structural features are embedded in the final API, contributing to the specific binding interactions with the therapeutic target, ultimately leading to a desired

physiological response. The development of novel pyrazole-based HIV-1 replication inhibitors also underscores the versatility of this chemical scaffold in addressing diverse diseases.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]
- 2. 360056-45-7|Methyl 4-amino-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. Ethyl 3-amino-4-pyrazolecarboxylate | 6994-25-8 [chemicalbook.com]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 8. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Methyl 4-amino-1H-pyrazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1300222#methyl-4-amino-1h-pyrazole-3-carboxylate-molecular-weight\]](https://www.benchchem.com/product/b1300222#methyl-4-amino-1h-pyrazole-3-carboxylate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com